N-(2,6-DIMETHYLPHENYL)-2-(4-HYDROXY-3-METHOXYPHENYL)-2-{[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]FORMAMIDO}ACETAMIDE
Overview
Description
N-(2,6-DIMETHYLPHENYL)-2-(4-HYDROXY-3-METHOXYPHENYL)-2-{[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]FORMAMIDO}ACETAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a tetrazole ring, a benzamide group, and a substituted phenyl ring, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-DIMETHYLPHENYL)-2-(4-HYDROXY-3-METHOXYPHENYL)-2-{[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]FORMAMIDO}ACETAMIDE typically involves multiple steps, including the formation of the tetrazole ring, the introduction of the benzamide group, and the coupling of the substituted phenyl ring. Common synthetic routes may include:
Formation of the Tetrazole Ring: This can be achieved through cyclization reactions involving azides and nitriles under acidic or basic conditions.
Introduction of the Benzamide Group: This step often involves the reaction of an amine with a benzoyl chloride derivative.
Coupling of the Substituted Phenyl Ring: This can be done using various coupling reactions such as Suzuki-Miyaura coupling or Buchwald-Hartwig amination.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This could include the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
N-(2,6-DIMETHYLPHENYL)-2-(4-HYDROXY-3-METHOXYPHENYL)-2-{[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]FORMAMIDO}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the phenyl ring can be oxidized to form a quinone derivative.
Reduction: The carbonyl group in the benzamide can be reduced to form an amine.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2,6-DIMETHYLPHENYL)-2-(4-HYDROXY-3-METHOXYPHENYL)-2-{[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]FORMAMIDO}ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2,6-DIMETHYLPHENYL)-2-(4-HYDROXY-3-METHOXYPHENYL)-2-{[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]FORMAMIDO}ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-[2-[(2,6-dimethylphenyl)amino]-1-(4-hydroxyphenyl)-2-oxoethyl]-4-(1H-tetrazol-1-yl)benzamide: Lacks the methoxy group on the phenyl ring.
N-[2-[(2,6-dimethylphenyl)amino]-1-(4-methoxyphenyl)-2-oxoethyl]-4-(1H-tetrazol-1-yl)benzamide: Lacks the hydroxyl group on the phenyl ring.
Uniqueness
N-(2,6-DIMETHYLPHENYL)-2-(4-HYDROXY-3-METHOXYPHENYL)-2-{[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]FORMAMIDO}ACETAMIDE is unique due to the presence of both hydroxyl and methoxy groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This combination of functional groups may provide distinct properties compared to similar compounds.
Properties
IUPAC Name |
N-[2-(2,6-dimethylanilino)-1-(4-hydroxy-3-methoxyphenyl)-2-oxoethyl]-4-(tetrazol-1-yl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N6O4/c1-15-5-4-6-16(2)22(15)27-25(34)23(18-9-12-20(32)21(13-18)35-3)28-24(33)17-7-10-19(11-8-17)31-14-26-29-30-31/h4-14,23,32H,1-3H3,(H,27,34)(H,28,33) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVJSCWOTYFVZAL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C(C2=CC(=C(C=C2)O)OC)NC(=O)C3=CC=C(C=C3)N4C=NN=N4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N6O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00412806 | |
Record name | N-[2-(2,6-Dimethylanilino)-1-(4-hydroxy-3-methoxyphenyl)-2-oxoethyl]-4-(1H-tetrazol-1-yl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00412806 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
472.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5786-98-1 | |
Record name | N-[2-(2,6-Dimethylanilino)-1-(4-hydroxy-3-methoxyphenyl)-2-oxoethyl]-4-(1H-tetrazol-1-yl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00412806 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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